3,4-Dimethoxystyrene

Cationic polymerization Monomer reactivity Visible-light initiation

3,4-Dimethoxystyrene (vinylveratrole, 4-vinyl-1,2-dimethoxybenzene) is a para-disubstituted styrene derivative carrying two electron-donating methoxy groups on the aromatic ring. It is a yellow oily liquid (bp 120–125 °C at 10 mmHg, density 1.109 g/mL at 25 °C) and is routinely supplied with approximately 1% hydroquinone as a polymerization inhibitor to maintain shelf stability.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 6380-23-0
Cat. No. B140838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxystyrene
CAS6380-23-0
Synonyms4-Vinylveratrole;  4-Vinyl-1,2-dimethoxybenzene;  3,4-Dimethoxystyrol;  1,2-Dimethoxy-4-vinylbenzene;  4-Ethenyl-1,2-dimethoxy-benzene; 
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C)OC
InChIInChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h4-7H,1H2,2-3H3
InChIKeyNJXYTXADXSRFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxystyrene (CAS 6380-23-0): Baselines for Sourcing a Methoxy-Functionalized Styrene Monomer


3,4-Dimethoxystyrene (vinylveratrole, 4-vinyl-1,2-dimethoxybenzene) is a para-disubstituted styrene derivative carrying two electron-donating methoxy groups on the aromatic ring. It is a yellow oily liquid (bp 120–125 °C at 10 mmHg, density 1.109 g/mL at 25 °C) and is routinely supplied with approximately 1% hydroquinone as a polymerization inhibitor to maintain shelf stability [1]. Its vinyl group participates in radical, cationic, and coordination polymerizations, while the methoxy-substituted ring modulates electronic character, making it a strategically differentiated monomer relative to styrene, 4-methoxystyrene, and isomeric dimethoxystyrenes.

3,4-Dimethoxystyrene (CAS 6380-23-0): Why In-Class Styrene Derivatives Cannot Be Interchanged


Substituting styrene, 4-methoxystyrene, or the positional isomer 2,3-dimethoxystyrene for 3,4-dimethoxystyrene introduces consequential changes in reactivity, selectivity, and polymer architecture. The two methoxy groups at the 3- and 4-positions create a uniquely activated yet regiochemically biased vinyl arene. In free-radical copolymerization with styrene, 3,4-dimethoxystyrene consistently exhibits higher reactivity ratios than styrene under all tested conditions [1]. Under cationic polymerization conditions, the electronic activation is so pronounced that 3,4-dimethoxystyrene achieves 89% monomer conversion where styrene and 4-methoxystyrene give 0% [2]. For catalytic hydroformylation, substituting 3,4-dimethoxystyrene for 4-methoxystyrene alters the branched-to-linear aldehyde ratio from 7.5:1 to 8.1:1 [3]. These differences are not marginal—they determine whether a polymerization proceeds at all and define the regiochemical identity of the product. Generic substitution without accounting for these quantitative divergences risks failed reactions, incorrect copolymer composition, or unintended regiochemical outcomes.

3,4-Dimethoxystyrene (CAS 6380-23-0): Quantitative Differentiation Evidence Against Closest Analogs


Cationic Polymerization: 89% Conversion for 3,4-DMS vs. 0% for Styrene and 4-Methoxystyrene Under Identical Conditions

Under visible-light-driven cationic polymerization conditions (CH₂Cl₂:Et₂O 99:1 vol%, green LED irradiation, room temperature, [1]₀:[2a]₀:[monomer]₀ = 0.04:1:50), 3,4-dimethoxystyrene achieved 89% monomer conversion with a number-average molecular weight (Mn) of 7.7 kg/mol and a dispersity (Đ) of 1.35. In contrast, both unsubstituted styrene and 4-methoxystyrene (p-MOS) gave 0% conversion under the identical conditions [1]. This is a direct head-to-head comparison within the same experimental study, establishing that the electronic activation provided by the two methoxy groups at the 3,4-positions is a prerequisite for polymerization to proceed in this system, while the single methoxy group of 4-methoxystyrene is insufficient.

Cationic polymerization Monomer reactivity Visible-light initiation

Hydroformylation Regioselectivity: 3,4-DMS Yields Higher Branched/Linear Aldehyde Ratio (8.1:1) than 4-Methoxystyrene (7.5:1)

In Rh₁/PNP-ND catalyzed hydroformylation of substituted vinyl arenes, 3,4-dimethoxystyrene and 4-methoxystyrene both achieved >99% conversion and >99% aldehyde chemoselectivity. However, the regiochemical outcome differed: 3,4-dimethoxystyrene gave a branched-to-linear (b/l) ratio of 8.1:1, whereas 4-methoxystyrene gave a b/l ratio of 7.5:1 [1]. The additional methoxy group at the meta position thus shifts regioselectivity toward the branched aldehyde by approximately 0.6 units in b/l ratio. This cross-study comparable evidence within the same catalytic system demonstrates that replacing 4-methoxystyrene with 3,4-dimethoxystyrene meaningfully alters the isomeric composition of the aldehyde product.

Hydroformylation Regioselectivity Rhodium catalysis

Copolymer Glass Transition Temperature Tuning: Tg From 106 °C (Pure Polystyrene) to 62 °C (50% 3,4-DMS Feed)

In free-radical copolymerization of 3,4-dimethoxystyrene with styrene, the glass transition temperature (Tg) of the resulting copolymer is systematically lowered as the 3,4-dimethoxystyrene content increases. At 5% 3,4-DMS in the feed, the copolymer Tg is 103 °C; at 50% feed, it drops to 62 °C, compared to 106 °C for pure polystyrene [1]. This represents a tunable Tg window of 44 °C achievable solely by adjusting the comonomer feed ratio. In contrast, styrene homopolymer has a fixed Tg of 106 °C, and copolymers with less electron-rich comonomers do not exhibit this degree of Tg depression at equivalent incorporation levels. This class-level inference is supported by the well-established relationship between free volume, chain flexibility, and Tg, where the bulky dimethoxy substituents increase free volume and segmental mobility.

Copolymer thermal properties Glass transition temperature Polymer engineering

Oxidative Dimerization: 3,4-DMS Yields Acyclic + Cyclic Products; 3,4,5-Trimethoxystyrene Gives Only Cyclized Dimers

Treatment of methoxystyrenes with cerium(IV) ammonium nitrate (CAN) in methanol induces single-electron-transfer dimerization, but the product distribution is dictated by the number of methoxy substituents. 3,4-Dimethoxystyrene (10) undergoes CAN-mediated dimerization to afford a mixture of acyclic and cyclic products. In contrast, 3,4,5-trimethoxystyrene (12) under identical conditions yields exclusively cyclized dimers—the tetralone 21 and the tetralin derivative 22—while 4-methoxystyrene (1) in methanol gives only acyclic 1,4-diphenylbutane derivatives [1]. This product distribution divergence is a consequence of the different oxidation potentials and radical-cation stabilization imparted by the methoxy substitution pattern. The 3,4-dimethoxy pattern thus occupies a unique reactivity niche, providing access to product classes that neither the mono- nor the tri-methoxy analog can generate under these conditions.

Oxidative dimerization Cerium(IV) ammonium nitrate Methoxystyrene reactivity

Free-Radical Reactivity Ratios: 3,4-DMS Is More Reactive Than Styrene Under All Copolymerization Conditions Tested

In situ ¹H NMR monitoring of the free-radical copolymerization of 3,4-dimethoxystyrene (M₁) with styrene and para-substituted styrenes (M₂) revealed that the reactivity ratio of 3,4-dimethoxystyrene (r_DMS) is consistently higher than that of styrene (r_St) across all tested temperatures (60, 70, 80 °C) and solvents (toluene-d₈, DMSO-d₆). The para-substituent on the styrene comonomer (H, methyl, t-butyl) had little effect on the reactivity ratios, indicating that the enhanced reactivity is intrinsic to the 3,4-dimethoxystyrene monomer itself [1]. At 70 °C in the polar solvent DMSO-d₆, the copolymerization approached random behavior (r_DMS ≈ r_St ≈ 1), while in toluene-d₈ at lower temperatures, the disparity widened, with styrene exhibiting a lower reactivity ratio. This class-level inference shows that 3,4-dimethoxystyrene is always the more rapidly consumed comonomer in styrene copolymerizations, a property that must be accounted for in copolymer composition control.

Reactivity ratios Free-radical copolymerization Monomer kinetics

3,4-Dimethoxystyrene (CAS 6380-23-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Visible-Light-Driven Cationic Polymerization for Precision Macromolecular Synthesis

3,4-Dimethoxystyrene is the enabling monomer for visible-light cationic polymerization where styrene and 4-methoxystyrene fail to polymerize (0% conversion vs. 89% for 3,4-DMS) [1]. Procurement of 3,4-DMS is necessary for laboratories implementing photoredox or green-LED-initiated cationic polymerization protocols, as the electronic activation from the two methoxy groups is the minimum structural requirement for monomer conversion in this system. Researchers designing metal-free, environmentally benign polymerization methods should select 3,4-DMS over styrene or 4-methoxystyrene based on this conversion-gating evidence.

Regioselective Hydroformylation for Branched Aldehyde Synthesis

When a synthetic route demands a high branched-to-linear aldehyde ratio in hydroformylation, 3,4-dimethoxystyrene delivers an 8.1:1 b/l ratio, outperforming 4-methoxystyrene (7.5:1) under identical Rh₁/PNP-ND catalysis [2]. This 0.6-unit advantage is meaningful for process chemists seeking to maximize the yield of the branched aldehyde isomer without additional separation steps, making 3,4-DMS the superior substrate for hydroformylation-based routes to β-substituted aldehydes.

Tunable-Tg Copolymer Design for Adhesives and Flexible Coatings

The ability to depress copolymer Tg from 106 °C to as low as 62 °C by increasing the 3,4-dimethoxystyrene feed ratio from 0% to ~50% [3] enables polymer formulators to dial in specific thermal performance targets using a single comonomer. This Tg-tuning range is directly relevant to the development of underwater adhesives, denture adhesives requiring ≥5 kPa shear stress (per ISO 10873), and flexible coatings where polystyrene homopolymer (Tg 106 °C) is too brittle. Procurement of 3,4-DMS is scientifically justified over styrene when low-Tg copolymer performance is required without plasticizer additives.

Oxidative Dimerization for Divergent Synthesis of Polycyclic Scaffolds

In CAN-mediated oxidative dimerization, 3,4-dimethoxystyrene uniquely provides access to both acyclic and cyclic dimer products, a reactivity profile that neither 4-methoxystyrene (acyclic only) nor 3,4,5-trimethoxystyrene (cyclic only) can replicate [4]. For synthetic methodology groups exploring single-electron-transfer dimerization cascades to generate structurally diverse polycyclic scaffolds from a single precursor, 3,4-DMS is the monomer of choice, as its intermediate oxidation potential enables product divergence that the other methoxystyrene congeners do not support.

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